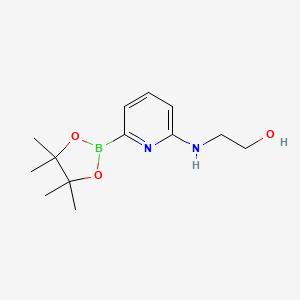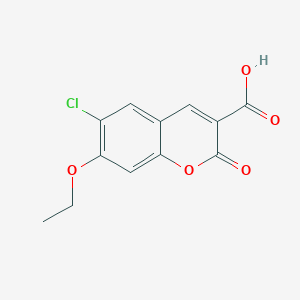
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-7-isobutoxy-1,4-oxazepane is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a benzyl group and an isobutoxy group attached to the oxazepane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-isobutoxy-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an isobutyl alcohol derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxazepane ring.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyl-7-isobutoxy-1,4-oxazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-7-isobutoxy-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The benzyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Benzyl-7-isobutoxy-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Benzyl-7-isobutoxy-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Benzyl-7-isobutoxy-1,4-oxazepane can be compared with other similar compounds, such as:
4-Benzyl-1,4-oxazepane: Lacks the isobutoxy group, which may affect its chemical reactivity and biological activity.
7-Isobutoxy-1,4-oxazepane: Lacks the benzyl group, which may influence its physical properties and applications.
4-Benzyl-7-methoxy-1,4-oxazepane:
The uniqueness of 4-Benzyl-7-isobutoxy-1,4-oxazepane lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61710-09-6 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
4-benzyl-7-(2-methylpropoxy)-1,4-oxazepane |
InChI |
InChI=1S/C16H25NO2/c1-14(2)13-19-16-8-9-17(10-11-18-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Clé InChI |
ANTQAVAMIHXNDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1CCN(CCO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


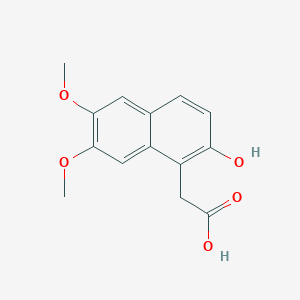
![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)

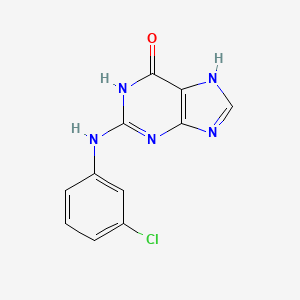

![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)
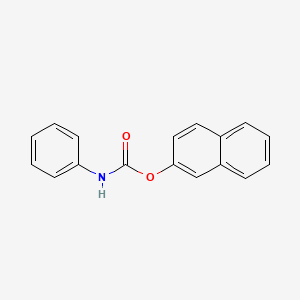

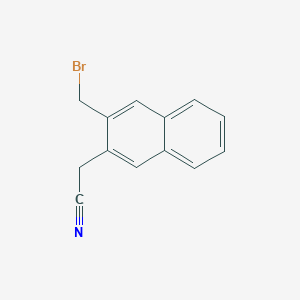

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)
